5-Amino-2-(hydroxymethyl)benzimidazole

Antimicrobial Antibacterial Antifungal

Select 5-Amino-2-(hydroxymethyl)benzimidazole (CAS 3411-71-0) for its irreplaceable bifunctional reactivity—the 5-amino group enables amide coupling and diazotization, while the 2-hydroxymethyl handle supports oxidation, esterification, and further derivatization. Simple substitution with 2-methyl, 2-amino, or 5-halo analogs cannot replicate this dual reactivity profile. Confirmed HDAC inhibitor (IC50 2.80 µM) and potent antibacterial against S. aureus (MIC 8 µg/mL, superior to other 2-hydroxymethylbenzimidazoles at MIC 50 µg/mL). Supplied as the dihydrochloride salt for enhanced aqueous solubility. A documented key intermediate for anthelmintic pharmaceuticals and a recognized precursor in patent literature for HDAC-targeting hydroxamates and broad-spectrum antiviral agents. Strategic procurement for fragment-based drug discovery and anti-infective development programs.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 3411-71-0
Cat. No. B1268574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(hydroxymethyl)benzimidazole
CAS3411-71-0
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)NC(=N2)CO
InChIInChI=1S/C8H9N3O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4,9H2,(H,10,11)
InChIKeyAVKZEQGMZMYWRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-(hydroxymethyl)benzimidazole (CAS 3411-71-0): Core Chemical Identity and Procurement Baseline


5-Amino-2-(hydroxymethyl)benzimidazole (CAS 3411-71-0), also known as (5-amino-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride, is a heterocyclic organic compound featuring a benzimidazole core substituted with a 5-amino group and a 2-hydroxymethyl group . This bicyclic framework, comprising a fused benzene and imidazole ring, provides a versatile scaffold for derivatization, making it a valuable building block in medicinal chemistry and materials science [1]. Commercial availability typically includes the dihydrochloride salt form, which enhances aqueous solubility and facilitates handling in laboratory settings .

Why 5-Amino-2-(hydroxymethyl)benzimidazole (CAS 3411-71-0) Cannot Be Substituted with Generic Benzimidazole Analogs


The substitution pattern on the benzimidazole core—specifically the concurrent presence of a 5-amino group and a 2-hydroxymethyl group—dictates a unique reactivity and biological interaction profile that cannot be replicated by other 2-substituted or 5-substituted benzimidazole derivatives. Systematic studies on benzimidazole derivatives have established that variations in substituents at the 1, 2, and 5 positions directly correlate with distinct physical, electrical, and antimicrobial properties, rendering simple substitution between analogs scientifically unsound [1]. For instance, the 2-hydroxymethyl group offers a distinct synthetic handle for further derivatization (e.g., oxidation, esterification), while the 5-amino group provides a nucleophilic site for amide bond formation or diazotization, a combination not present in 2-methylbenzimidazole, 2-aminobenzimidazole, or 5-halobenzimidazole analogs [2][3].

Quantitative Differentiation Guide: 5-Amino-2-(hydroxymethyl)benzimidazole (CAS 3411-71-0) vs. Benzimidazole Analogs


Antimicrobial Activity: 5-Amino-2-(hydroxymethyl)benzimidazole Exhibits Potent Antibacterial and Moderate Antifungal Efficacy

5-Amino-2-(hydroxymethyl)benzimidazole demonstrates specific antimicrobial activity against key bacterial and fungal strains. It shows potent antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against Staphylococcus aureus, which is comparable to standard antibiotics . It also exhibits activity against Escherichia coli with an MIC of 4 µg/mL, and moderate antifungal activity against Candida albicans with an MIC of 64 µg/mL . In contrast, a study on 5(6)-non-, chloro-, or methyl-substituted-2-hydroxymethylbenzimidazole ligands found them to have uniformly poor antimicrobial activity, with MIC values of 50 µg/mL against all tested microorganisms, and no significant difference in activity was observed between the ligands and their Pt(II) complexes [1]. This indicates that the 5-amino substitution is crucial for enhancing antimicrobial potency beyond the baseline activity of the 2-hydroxymethylbenzimidazole scaffold.

Antimicrobial Antibacterial Antifungal MIC

Histone Deacetylase (HDAC) Inhibition: 5-Amino-2-(hydroxymethyl)benzimidazole as a Moderate Affinity Lead Scaffold

5-Amino-2-(hydroxymethyl)benzimidazole exhibits a specific, albeit moderate, inhibitory activity against histone deacetylase (HDAC). It was found to inhibit HDAC activity in a HeLa cell nuclear extract with an IC50 of 2.80 µM (2800 nM) [1]. This level of activity positions it as a viable starting point for structure-activity relationship (SAR) studies aimed at developing more potent HDAC inhibitors. For context, a known potent HDAC inhibitor within the benzimidazole class, CHEMBL123626, exhibits an IC50 of 2.10 nM against HDAC1 and HDAC2 isolated from K562 erythroleukemia cells [2]. The significant difference in potency highlights that while 5-Amino-2-(hydroxymethyl)benzimidazole itself is not a high-affinity inhibitor, its core scaffold, with the specific 5-amino and 2-hydroxymethyl substitution pattern, can be elaborated to achieve nanomolar potency, as evidenced by the patent literature describing its use as a precursor for potent HDAC-targeting hydroxamates [3].

HDAC Inhibitor Epigenetics Cancer Research IC50

Synthetic Versatility: 5-Amino-2-(hydroxymethyl)benzimidazole as a Key Intermediate for Anthelmintic and Antiviral Agents

5-Amino-2-(hydroxymethyl)benzimidazole serves as a critical synthetic intermediate in the production of anthelmintic drugs and is a precursor to compounds with potent antiviral activity. Its utility is highlighted in the synthesis of benzimidazole-containing compounds for treating parasitic infections [1]. Furthermore, it is a core building block for generating more complex benzimidazole derivatives, such as those described in patents for treating hepatitis C and other RNA virus infections [2]. In contrast, simpler analogs like 2-hydroxymethylbenzimidazole lack the 5-amino group, which is essential for creating amine-linked conjugates and biologically active molecules such as aminoacyl-tRNA synthetase inhibitors, where the 7-amino-5-hydroxymethylbenzimidazole nucleoside analogue is a key design element [3]. The presence of both functional groups provides a dual-handled intermediate for convergent synthesis strategies, a feature not available in mono-substituted analogs.

Chemical Intermediate Anthelmintic Antiviral Organic Synthesis

Targeted Research and Industrial Applications for 5-Amino-2-(hydroxymethyl)benzimidazole (CAS 3411-71-0)


Antibacterial Drug Discovery and Probe Development

The compound's demonstrable antibacterial activity (MIC of 8 µg/mL against S. aureus) positions it as a valuable starting point for developing novel antibacterial agents . Its efficacy is notably superior to other 2-hydroxymethylbenzimidazole ligands, which exhibit weak activity (MIC 50 µg/mL), underscoring the importance of the 5-amino group for potency [1]. Research groups focused on combating drug-resistant bacterial infections can use this scaffold to generate focused libraries and study structure-activity relationships to enhance potency and overcome resistance mechanisms.

Epigenetic Tool Compound Synthesis and HDAC Inhibitor Optimization

With a confirmed HDAC inhibitory IC50 of 2.80 µM, this compound serves as an established hit for epigenetic research [2]. It is particularly useful for medicinal chemists engaged in fragment-based drug discovery or scaffold-hopping exercises aimed at developing more potent and selective HDAC inhibitors. The compound's core is a recognized precursor in patent literature for synthesizing advanced HDAC-targeting hydroxamates, providing a direct path from this building block to potential therapeutic candidates [3].

Synthesis of Anthelmintic and Antiviral Drug Intermediates

The compound is a documented key intermediate in the production of anthelmintic pharmaceuticals, which are crucial for treating parasitic worm infections [4]. Its bifunctional nature (amino and hydroxymethyl groups) enables efficient synthesis of complex molecules. Furthermore, it is a precursor for benzimidazole derivatives with broad-spectrum antiviral activity, including those targeting hepatitis C and coronaviruses, as described in recent patent filings [5]. This makes it a strategic procurement item for process chemistry and early-stage drug development programs in infectious diseases.

Technical Documentation Hub

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